molecular formula C25H21N5O2S2 B2920910 N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-09-9

N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2920910
CAS No.: 847402-09-9
M. Wt: 487.6
InChI Key: GYVCISVXCKLNTR-UHFFFAOYSA-N
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Description

N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is an intricate chemical compound featuring diverse functionalities. Its structure boasts a benzyl group, a 1,2,4-triazole ring, a thiazole moiety, and a phenyl group, making it a molecule of significant interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is generally synthesized through multi-step synthetic routes involving cyclization, acylation, and thiolation reactions. A common approach involves:

  • Preparation of Intermediate Compounds: : Starting with the synthesis of the 1,2,4-triazole core.

  • Acylation: : Introduction of the benzyl group.

  • Thiolation: : Integration of the thiazole derivative.

Specific reaction conditions typically include controlled temperatures and the use of catalysts to ensure the reaction's efficiency.

Industrial Production Methods

While large-scale industrial synthesis may be less common, the methods would likely incorporate continuous flow techniques and optimization of reaction conditions to maximize yield and purity, minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various reactions including:

  • Oxidation: : The compound may oxidize at the sulfur or other reactive sites.

  • Reduction: : Reduction can alter functional groups, like converting the oxo group into hydroxyl.

  • Substitution: : Nucleophilic substitution may occur on the benzyl or phenyl groups.

Common Reagents and Conditions

Oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions are commonly used reagents. Typical reaction conditions involve solvents like methanol or ethanol and temperature control.

Major Products

The primary products formed depend on the type of reaction:

  • Oxidation may yield sulfoxides or sulfones.

  • Reduction can produce alcohols from carbonyl compounds.

  • Substitution reactions could lead to various substituted triazole derivatives.

Scientific Research Applications

In Chemistry

The unique structure of N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide offers versatility in the synthesis of novel derivatives for materials science and catalysis.

In Biology and Medicine

  • Antimicrobial Agents: : Triazole derivatives are known for antimicrobial properties.

  • Anticancer Research: : Studies explore its potential in inhibiting cancer cell proliferation.

  • Enzyme Inhibition: : The compound’s structure allows it to act as an enzyme inhibitor, opening pathways for drug development.

In Industry

The compound’s properties make it a candidate for developing materials with unique electronic or photonic properties, potentially useful in semiconductors or sensor technologies.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-4-phenyl-1,2,4-triazole derivatives: : These compounds share similar triazole cores but differ in substitution patterns.

  • Thiazole-based compounds: : Similar functionalities with varying bioactivities.

  • N-benzylacetamides: : Basic structure with different substituents.

Highlighting Uniqueness

Compared to these similar compounds, N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide stands out due to its unique combination of benzyl, thiazole, and triazole functionalities, offering a broader range of interactions and activities in both chemical and biological contexts.

Properties

IUPAC Name

N-benzyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S2/c31-23(26-15-18-9-3-1-4-10-18)17-33-24-28-27-22(30(24)19-11-5-2-6-12-19)16-29-20-13-7-8-14-21(20)34-25(29)32/h1-14H,15-17H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVCISVXCKLNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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